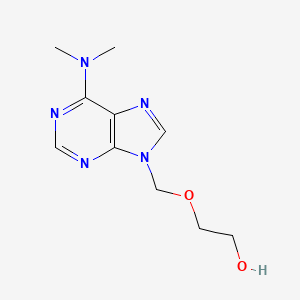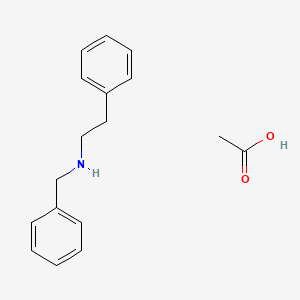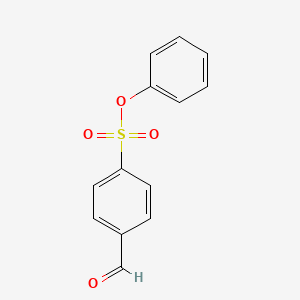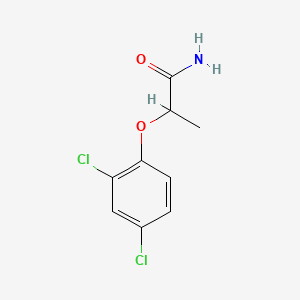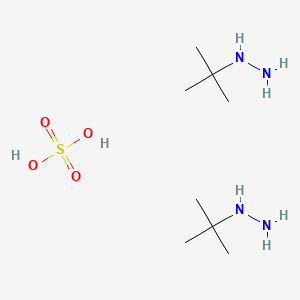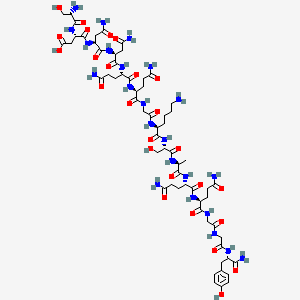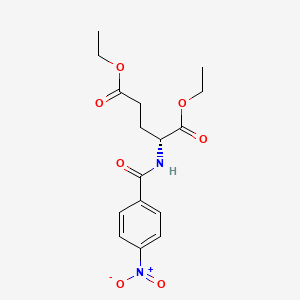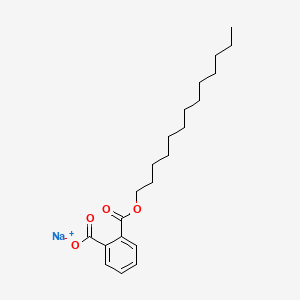
Diphenyltetradecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is characterized by the presence of two phenyl groups attached to a tetradecane chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyltetradecane typically involves the reaction of tetradecane with benzene in the presence of a catalyst. One common method is the Friedel-Crafts alkylation, where an alkyl halide (tetradecyl chloride) reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction conditions usually involve heating the mixture to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction is typically carried out under controlled temperature and pressure conditions to maximize yield and purity .
化学反応の分析
Types of Reactions
Diphenyltetradecane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert this compound to its corresponding hydrocarbons.
Substitution: It can undergo electrophilic substitution reactions, particularly in the phenyl rings, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Electrophilic substitution reactions typically use reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols, ketones, or acids, while substitution reactions can produce halogenated or nitrated derivatives .
科学的研究の応用
Diphenyltetradecane has several applications in scientific research:
Chemistry: It is used as a model compound in studies of hydrocarbon behavior and reactivity.
Biology: Research into its interactions with biological membranes and its potential as a hydrophobic agent.
Medicine: Investigations into its potential use as a drug delivery vehicle due to its hydrophobic nature.
Industry: Utilized in the production of specialty chemicals and as a component in lubricants and surfactants
作用機序
The mechanism of action of Diphenyltetradecane involves its interaction with various molecular targets. Its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence the activity of membrane-bound proteins and enzymes, leading to various biological effects .
類似化合物との比較
Similar Compounds
Diphenylmethane: Similar structure but with a shorter alkyl chain.
Diphenylethane: Contains an ethane chain instead of tetradecane.
Diphenylpropane: Features a propane chain.
Uniqueness
Diphenyltetradecane is unique due to its longer alkyl chain, which imparts distinct physical and chemical properties. This longer chain increases its hydrophobicity and affects its behavior in various applications compared to shorter-chain analogs .
特性
CAS番号 |
97392-71-7 |
|---|---|
分子式 |
C26H38 |
分子量 |
350.6 g/mol |
IUPAC名 |
1-phenyltetradecylbenzene |
InChI |
InChI=1S/C26H38/c1-2-3-4-5-6-7-8-9-10-11-18-23-26(24-19-14-12-15-20-24)25-21-16-13-17-22-25/h12-17,19-22,26H,2-11,18,23H2,1H3 |
InChIキー |
RHISRDQWNQEBBY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCC(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


